t-Boc-N-Amido-PEG5-Ms

CAS No.: 2128735-28-2

Cat. No.: VC4298687

Molecular Formula: C16H33NO9S

Molecular Weight: 415.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2128735-28-2 |

|---|---|

| Molecular Formula | C16H33NO9S |

| Molecular Weight | 415.5 |

| IUPAC Name | 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

| Standard InChI | InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18) |

| Standard InChI Key | XAHYLBKEJWWORN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

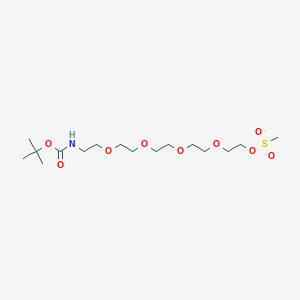

t-Boc-N-Amido-PEG5-Ms comprises three functional components:

-

tert-Butoxycarbonyl (Boc) Protecting Group: A transient amine protector removable under acidic conditions (e.g., trifluoroacetic acid) to yield a reactive primary amine .

-

PEG5 Spacer: A pentaethylene glycol chain (five ethylene oxide units) that confers hydrophilicity, improving solubility and reducing immunogenicity .

-

Mesyl Group (Ms): A sulfonate ester serving as a leaving group for nucleophilic substitution reactions .

The molecular formula is C₁₆H₃₃NO₉S, with a molecular weight of 415.5 g/mol .

Physical and Chemical Characteristics

The Boc group’s acid sensitivity (stable at neutral pH, cleaved at pH <4) allows selective deprotection . The mesyl group’s high leaving group aptitude enables reactions with nucleophiles like amines, thiols, and alkoxides .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of t-Boc-N-Amido-PEG5-Ms involves sequential functionalization of a PEG backbone:

-

Amine PEGylation: A primary amine-terminated PEG5 chain is reacted with Boc anhydride to introduce the protecting group .

-

Mesylation: The terminal hydroxyl group is converted to a mesyl group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .

Reaction Conditions:

-

Solvents: Dichloromethane (DCM), dimethylformamide (DMF).

Industrial Production

Large-scale synthesis optimizes yield (>80%) and purity (>95%) through:

-

Continuous Flow Chemistry: Enhances reaction control and reduces byproducts.

-

Quality Control: HPLC and NMR spectroscopy ensure batch consistency .

Applications in Bioconjugation and Drug Delivery

Bioconjugation Strategies

t-Boc-N-Amido-PEG5-Ms serves as a heterobifunctional linker for:

-

Protein Modification: The mesyl group reacts with cysteine thiols or lysine amines, while the Boc-protected amine allows post-conjugation deprotection for secondary modifications .

-

Antibody-Drug Conjugates (ADCs): PEG spacers reduce aggregation and improve pharmacokinetics of cytotoxic payloads .

Drug Delivery Systems

-

Solubility Enhancement: PEGylation increases the aqueous solubility of hydrophobic drugs (e.g., paclitaxel analogs) .

-

Prolonged Circulation: PEG’s steric shielding minimizes renal clearance and opsonization, extending half-life .

Case Study: In a preclinical study, a PEGylated prodrug of doxorubicin linked via t-Boc-N-Amido-PEG5-Ms showed a 3-fold increase in plasma half-life compared to the non-PEGylated form .

Comparative Analysis with Similar PEG Linkers

| Compound | Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|

| t-Boc-N-Amido-PEG5-Ms | Boc, Mesyl | Nucleophilic substitution | ADCs, solubility enhancement |

| t-Boc-N-Amido-PEG5-NHS | Boc, NHS ester | Amine acylation | Protein labeling |

| PEG5-Bromide | Bromide | Alkylation | Polymer chemistry |

Key Advantages of t-Boc-N-Amido-PEG5-Ms:

-

Dual Functionality: Simultaneous protection (Boc) and reactivity (Ms).

-

Tunable Solubility: PEG length balances hydrophilicity and steric bulk .

Future Directions and Research Opportunities

-

Targeted Drug Delivery: Conjugating t-Boc-N-Amido-PEG5-Ms with tumor-homing peptides for site-specific payload release.

-

PROTACs Development: Utilizing the Boc-deprotected amine to link E3 ligase ligands and target proteins for degradation .

-

Green Chemistry: Developing solvent-free synthesis to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume